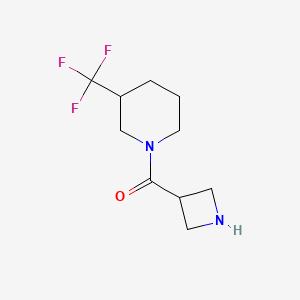

1-(Azetidine-3-carbonyl)-3-(trifluoromethyl)piperidine

Description

Properties

IUPAC Name |

azetidin-3-yl-[3-(trifluoromethyl)piperidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15F3N2O/c11-10(12,13)8-2-1-3-15(6-8)9(16)7-4-14-5-7/h7-8,14H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFKVYBXQRDIXOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2CNC2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Steps:

- Formation of 1-azabicyclo[1.1.0]butane (ABB): Prepared by slow addition of allylamine to bromine in ethanol, followed by treatment with phenyllithium to generate ABB in situ.

- Ring Opening and Functionalization: ABB is reacted with electrophiles such as Boc2O or TsCl in the presence of nucleophiles like iodide to yield protected 3-iodoazetidines.

- Substitution Reactions: The 3-iodoazetidines serve as versatile intermediates for further functionalization, including hydroxy, acyl, or trifluoromethylthiol groups.

Example Reaction (from Arkivoc 2018):

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| 1 | Allylamine + Br2 in EtOH → hydrobromide salt | Intermediate hydrobromide salt (17) | Good |

| 2 | Treatment with PhLi at –78 °C (2 h) | ABB (18) in situ | - |

| 3 | ABB + MeCN + NaI + Boc2O at –78 °C to rt overnight | Boc-protected 3-iodoazetidine (6) | 81% |

| 4 | 3-iodoazetidine + KOAc in DMSO at 80 °C overnight | 3-acetoxyazetidine → hydrolyzed to 3-hydroxyazetidine (24) | Quant. |

This method provides a modular approach to azetidine-3-carbonyl derivatives, facilitating further transformations.

Introduction of the Trifluoromethyl Group on Piperidine

The trifluoromethyl group is typically introduced via electrophilic trifluoromethylation or trifluoromethylthiolation reactions using specialized reagents such as N-methyl-N-(trifluoromethylthio)aniline.

Relevant Methodology:

- Treatment of azetidine derivatives with N-methyl-N-(trifluoromethylthio)aniline under controlled conditions yields trifluoromethylthiolated azetidines.

- Subsequent hydrolysis affords trifluoromethylthio-substituted azetidine-3-carboxylic acids.

This approach has been demonstrated to provide high yields and structural confirmation via X-ray crystallography, ensuring the integrity of the trifluoromethyl functionality.

Coupling of Azetidine-3-carbonyl and Trifluoromethyl Piperidine

The final assembly involves coupling the azetidine-3-carbonyl intermediate with a 3-(trifluoromethyl)piperidine moiety. While specific coupling conditions vary, amide bond formation strategies are generally employed, such as:

- Activation of the azetidine-3-carboxylic acid derivative (e.g., via carbodiimide or mixed anhydride formation).

- Nucleophilic substitution with the piperidine nitrogen bearing the trifluoromethyl substituent.

These coupling reactions can be optimized by controlling temperature, solvent, and stoichiometry to achieve high purity and yield.

Summary Table of Preparation Steps

| Step No. | Intermediate/Compound | Key Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| 1 | 1-azabicyclo[1.1.0]butane (ABB) | Allylamine + Br2, then PhLi at –78 °C | Good yield, gram scale |

| 2 | Protected 3-iodoazetidine | ABB + MeCN + NaI + Boc2O at –78 °C to rt overnight | 81% |

| 3 | 3-hydroxy or 3-acyl azetidine | KOAc in DMSO at 80 °C, hydrolysis | Quantitative |

| 4 | Trifluoromethylthiolated azetidine | N-methyl-N-(trifluoromethylthio)aniline, LiHMDS, THF, –78 °C | 68% |

| 5 | Final amide coupling | Carbodiimide or peptide coupling reagents with trifluoromethyl piperidine | Optimized for yield and purity |

Additional Notes and Research Findings

- The strain-release approach via ABB is a robust and versatile route that allows "mix-and-match" of protecting groups and halides for tailored azetidine derivatives.

- The trifluoromethyl group installation benefits from the use of specialized electrophilic reagents, which enable selective substitution without ring degradation.

- The synthetic routes are scalable and amenable to gram-scale preparation, facilitating medicinal chemistry applications.

- The intermediates and final products have been characterized by NMR, TLC, and X-ray crystallography to confirm structure and purity.

- Current research is exploring the utility of these azetidine derivatives in anticancer compound synthesis, indicating broad applicability beyond initial targets.

Chemical Reactions Analysis

Types of Reactions: 1-(Azetidine-3-carbonyl)-3-(trifluoromethyl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure and properties.

Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

Oxidation reactions may use reagents such as hydrogen peroxide or chromium-based oxidants.

Reduction reactions often employ reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution reactions can be facilitated by nucleophiles or electrophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can exhibit different chemical and physical properties.

Scientific Research Applications

1-(Azetidine-3-carbonyl)-3-(trifluoromethyl)piperidine has several scientific research applications:

Chemistry: The compound can be used as a building block in organic synthesis, contributing to the development of new chemical entities.

Biology: It may serve as a tool in biological studies, particularly in understanding enzyme-substrate interactions.

Medicine: Potential medicinal applications include the development of new pharmaceuticals targeting specific diseases.

Industry: The compound's unique properties make it valuable in various industrial processes, such as material science and catalysis.

Mechanism of Action

The mechanism by which 1-(Azetidine-3-carbonyl)-3-(trifluoromethyl)piperidine exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group, in particular, can enhance the compound's binding affinity to certain receptors or enzymes, leading to specific biological or chemical outcomes.

Comparison with Similar Compounds

DL-3-(Trifluoromethyl)piperidine

- Structure : Simpler piperidine derivative with a trifluoromethyl group at the 3-position (C₆H₁₀F₃N; CAS: 768-31-0) .

- Key Differences : Lacks the azetidine-carbonyl group, reducing hydrogen-bonding capacity and conformational rigidity.

- Applications : Used as a building block in medicinal chemistry. Safety data indicate flammability (H226) and skin/eye irritation (H315/H319) .

- Comparison : The absence of the azetidine-carbonyl in DL-3-(trifluoromethyl)piperidine likely reduces its binding affinity to targets requiring polar interactions, but simplifies synthesis and cost.

Morpholine and Oxadiazole Derivatives

- Example : 4-{[1-({3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine (Figure 13 in ).

- Structure : Combines piperidine with morpholine and a trifluoromethylphenyl-oxadiazole group.

- Applications : Highlighted in antidiabetic research due to hybrid pharmacophores .

- Comparison : The target compound’s azetidine-carbonyl may offer superior metabolic stability compared to morpholine’s oxygen-based ring, but oxadiazole derivatives exhibit stronger aromatic interactions.

Natural Piperidine Alkaloids

- Example : 1-[1-oxo-3(3,4-methylenedioxyphenyl)-2Z-propenyl]-piperidine (from Piper longum) .

- Structure : Piperidine substituted with a propenyl-linked aromatic group.

- Key Differences : Natural derivatives often feature unsaturated side chains and aromatic substituents instead of synthetic groups like -CF₃.

- Applications : Antimicrobial and anticancer activities reported in plant-derived alkaloids .

- Comparison : Synthetic modifications (e.g., trifluoromethyl, azetidine) in the target compound may enhance bioavailability compared to natural analogs, which are structurally complex but less tunable.

Piperidine-4-one Derivatives

- Example : 1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one .

- Structure: Piperidinone core with aryl and chloroacetyl substituents.

- Key Differences : The ketone group at C4 increases polarity, while trimethoxyphenyl groups enable DNA intercalation.

- Comparison : The target compound’s azetidine-carbonyl may offer better enzymatic resistance than the ketone group, but lacks the DNA-targeting capability of trimethoxyphenyl moieties.

Pharmacological and Physicochemical Properties

Trifluoromethyl Group Impact

Azetidine-Carbonyl vs. Other Substituents

- Rigidity : Conformational restriction from the azetidine ring may enhance selectivity, similar to morpholine-containing derivatives .

Biological Activity

1-(Azetidine-3-carbonyl)-3-(trifluoromethyl)piperidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique azetidine ring fused with a piperidine structure, which contributes to its biological activity. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's interaction with biological targets.

Biological Activities

-

Antimicrobial Properties

- Recent studies indicate that derivatives of azetidine compounds demonstrate broad-spectrum antibacterial activity, including efficacy against drug-resistant strains. For instance, certain fluorinated naphthyridine derivatives with an azetidine moiety have shown significant antibacterial effects comparable to established antibiotics like ciprofloxacin .

- The mechanism often involves inhibition of bacterial DNA gyrase, leading to bacterial cell death.

-

Anticancer Effects

- Research has highlighted the potential of this compound in cancer therapy. It has been reported to exhibit selective cytotoxicity against cancer cell lines while sparing normal cells, indicating a favorable therapeutic index .

- In vitro studies demonstrated that the compound can inhibit cell proliferation in various cancer types, with significant effects observed in triple-negative breast cancer (TNBC) models .

-

Neurological Applications

- Investigations into the compound's neuroprotective properties suggest it may play a role in treating neurological disorders. Its ability to modulate neurotransmitter pathways and reduce neuroinflammation is currently under exploration.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in critical metabolic pathways, such as monoacylglycerol lipase (MAGL), which is crucial for endocannabinoid metabolism .

- Cell Cycle Arrest : By inducing apoptosis in cancer cells through caspase activation, it disrupts the cell cycle and promotes programmed cell death .

Research Findings and Case Studies

Q & A

Q. What are the recommended synthetic routes for 1-(Azetidine-3-carbonyl)-3-(trifluoromethyl)piperidine?

- Methodological Answer : The synthesis typically involves coupling azetidine-3-carboxylic acid derivatives with trifluoromethyl-substituted piperidines. Key steps include:

- Acylation : Reacting azetidine-3-carbonyl chloride with 3-(trifluoromethyl)piperidine under basic conditions (e.g., triethylamine) in anhydrous THF or DCM .

- Suzuki-Miyaura Cross-Coupling : For introducing aromatic substituents, palladium-catalyzed coupling with boronic acids can modify the pyridine ring (if applicable) .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures is recommended .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Store at -20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hydrolysis or decomposition of the trifluoromethyl group .

- Handling : Use gloveboxes or fume hoods with PPE (nitrile gloves, lab coats). Avoid prolonged exposure to moisture or acidic/basic conditions, which may degrade the azetidine ring .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm the azetidine carbonyl (δ ~170 ppm) and trifluoromethyl (δ ~120 ppm in ¹⁹F NMR) groups. 2D NMR (COSY, HSQC) resolves stereochemical ambiguities .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight, while LC-MS monitors purity (>95%) .

- X-ray Crystallography : For unambiguous structural determination, particularly if chiral centers are present .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in biological systems?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., with acetylcholine-binding proteins) using software like GROMACS. The trifluoromethyl group’s hydrophobicity and electron-withdrawing effects influence binding affinity .

- Density Functional Theory (DFT) : Calculate charge distribution and frontier molecular orbitals to predict sites for nucleophilic/electrophilic attacks .

Q. What strategies resolve contradictions in reported pharmacological activities of similar piperidine derivatives?

- Methodological Answer :

- Meta-Analysis : Systematically compare IC₅₀/EC₅₀ values across studies, accounting for assay conditions (e.g., receptor isoform specificity, cell lines) .

- Proteoliposome Assays : Reconstitute target receptors in lipid bilayers to isolate confounding factors from cellular environments .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to distinguish steric effects (azetidine rigidity) vs. electronic effects (trifluoromethyl) .

Q. How can researchers optimize reaction yields when synthesizing analogs with bulky substituents?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduce reaction times and improve yields for sterically hindered intermediates (e.g., 3-substituted azetidines) .

- Protecting Groups : Use tert-butoxycarbonyl (Boc) for azetidine amines to prevent side reactions during coupling steps .

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to enhance solubility of bulky intermediates .

Data Contradiction Analysis

Q. How to address discrepancies in the reported stability of the trifluoromethyl group under basic conditions?

- Methodological Answer :

- Controlled Hydrolysis Studies : Monitor degradation via ¹⁹F NMR in pH-buffered solutions (pH 7–12) to identify critical thresholds .

- Isotopic Labeling : Use ¹⁸O-labeled water to trace hydrolysis pathways and validate competing mechanisms .

Safety and Compliance

Q. What are the regulatory considerations for using this compound in preclinical studies?

- Methodological Answer :

- Toxicity Screening : Conduct Ames tests for mutagenicity and acute toxicity assays (OECD 423) prior to in vivo studies .

- WGK Classification : Classify under WGK 3 (highly water-hazardous) due to piperidine persistence; ensure disposal via licensed hazardous waste facilities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.